8-bromo-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
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Overview
Description
8-bromo-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one is a synthetic organic compound that belongs to the class of benzoxazepines This compound is characterized by the presence of bromine and fluorine atoms attached to a benzoxazepine core, which is a bicyclic structure containing both benzene and oxazepine rings
Preparation Methods
The synthesis of 8-bromo-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromoaniline and 2-fluorobenzoyl chloride.
Formation of Intermediate: The initial step involves the acylation of 2-bromoaniline with 2-fluorobenzoyl chloride to form an intermediate amide.
Cyclization: The intermediate undergoes cyclization in the presence of a base, such as sodium hydride, to form the benzoxazepine core.
Bromination and Fluorination: The final step involves the selective bromination and fluorination of the benzoxazepine core to yield the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
8-bromo-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation with potassium permanganate can yield a carboxylic acid derivative.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex polycyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-bromo-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. It may exhibit biological activities such as anti-inflammatory, anti-cancer, and anti-viral properties.
Material Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and nanomaterials.
Chemical Biology: Researchers use the compound to study biological pathways and molecular interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 8-bromo-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context.
Comparison with Similar Compounds
8-bromo-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one can be compared with other benzoxazepine derivatives, such as:
7-bromo-8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one: This compound differs in the position of the bromine and fluorine atoms, which can affect its reactivity and biological activity.
2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1565932-23-1 |
---|---|
Molecular Formula |
C9H7BrFNO2 |
Molecular Weight |
260.1 |
Purity |
0 |
Origin of Product |
United States |
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